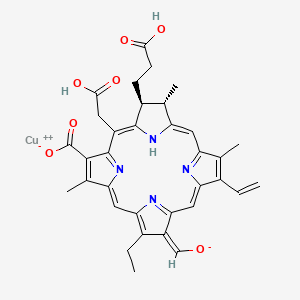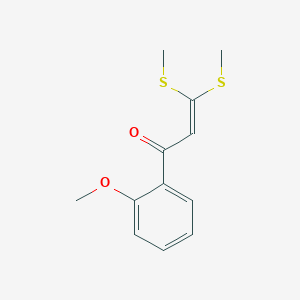![molecular formula C15H22ClN B15341039 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound that belongs to the class of cyclobutylalkylamines It is structurally characterized by a cyclobutyl ring attached to a 2-chlorophenyl group and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Cyclobutyl Ring: The cyclobutyl ring is formed through a Grignard reaction involving 4-chlorophenylacetonitrile and a suitable Grignard reagent.
Reduction: The intermediate product undergoes reduction to form the cyclobutylamine structure.
Alkylation: The final step involves the alkylation of the cyclobutylamine with a methylbutyl group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. It is known to inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound’s effects on neurotransmitter levels make it a potential candidate for the treatment of depression and obesity.
Comparison with Similar Compounds
Similar Compounds
Sibutramine: N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride.
Desmethylsibutramine: N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride.
Uniqueness
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike its analogs, this compound has a 2-chlorophenyl group, which may influence its binding affinity and selectivity for various molecular targets.
Properties
Molecular Formula |
C15H22ClN |
|---|---|
Molecular Weight |
251.79 g/mol |
IUPAC Name |
1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-5-9-15)12-6-3-4-7-13(12)16/h3-4,6-7,11,14H,5,8-10,17H2,1-2H3 |
InChI Key |
WXOCLKCIOPRIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



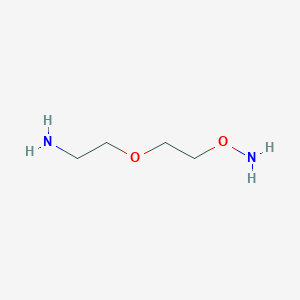
![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)

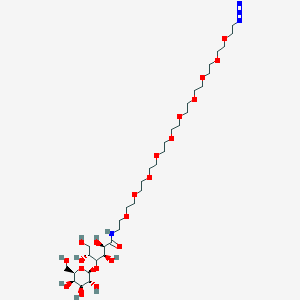
![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)
![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)
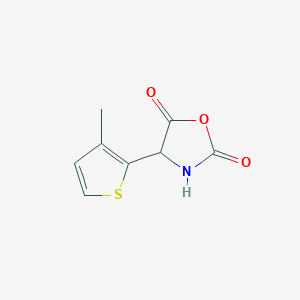
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
